molecular formula C8H11F2N B8279329 2-(3,3-Difluorocyclobutyl)-2-methylpropanenitrile CAS No. 1773507-83-7

2-(3,3-Difluorocyclobutyl)-2-methylpropanenitrile

Cat. No. B8279329
M. Wt: 159.18 g/mol
InChI Key: UKAFRJVQHKQMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of 2-(3,3-difluorocyclobutyl)acetonitrile (300 mg, 2.288 mmol) in anhydrous THF (5 mL) was added a solution of LDA (6.86 mL, 6.86 mmol, 1 M in THF) dropwise at 0° C. and stirred at the same temperature for 1 h. MeI (0.715 mL, 11.44 mmol) was added dropwise at 0° C. and the reaction mixture was allowed to warm to RT and stir for 3 h. An aqueous saturated solution of NH4Cl was added and the compound was extracted with EtOAc (3×10 mL) The organic layer was washed with brine, dried over Na2SO4, filtered and the filtrate evaporated in vacuo. The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether). Fractions containing the product were combined and evaporated to afford the Intermediate 226A as a yellow oil (150 mg, 41%). 1H NMR (400 MHz, chloroform-d) δ ppm 2.42-2.76 (m, 4H), 2.14 (td, J=8.66, 3.26 Hz, 1H), 1.317 (s, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
6.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.715 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:5][CH:4](CC#N)[CH2:3]1.[Li+].CC([N-][CH:15]([CH3:17])[CH3:16])C.CI.[NH4+:20].[Cl-].[CH2:22]1COCC1>>[F:1][C:2]1([F:9])[CH2:5][CH:4]([C:15]([CH3:16])([CH3:17])[C:22]#[N:20])[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1(CC(C1)CC#N)F
Name
Quantity
6.86 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.715 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with EtOAc (3×10 mL) The organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CC(C1)C(C#N)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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